molecular formula C18H18N2O3 B14330350 N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine CAS No. 101067-04-3

N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine

Cat. No.: B14330350
CAS No.: 101067-04-3
M. Wt: 310.3 g/mol
InChI Key: ZSXSQOIDPCPXRL-UHFFFAOYSA-N
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Description

N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine is a compound that features a carbazole moiety linked to an acetyl group, which is further connected to a 2-methylalanine residue Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine typically involves the following steps:

    Formation of Carbazole Derivative: The carbazole moiety is functionalized at the nitrogen position to introduce an acetyl group. This can be achieved through a reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with 2-Methylalanine: The acetylated carbazole is then coupled with 2-methylalanine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine can undergo various chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The nitrogen atom in the carbazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Carbazole-3,6-dione.

    Reduction: N-[(9H-Carbazol-9-yl)methanol]-2-methylalanine.

    Substitution: N-[(9H-Carbazol-9-yl)alkyl]-2-methylalanine derivatives.

Scientific Research Applications

N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells due to its charge-transporting properties.

Mechanism of Action

The mechanism by which N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine exerts its effects involves several molecular targets and pathways:

    Charge Transport: The carbazole moiety facilitates charge transport through its conjugated system, making it useful in electronic applications.

    Biological Interactions: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This is particularly relevant in its potential therapeutic applications.

Comparison with Similar Compounds

N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine can be compared with other carbazole derivatives:

This compound is unique due to its specific structure, which combines the properties of carbazole with those of an amino acid derivative, potentially offering unique interactions and applications in both biological and electronic fields.

Properties

CAS No.

101067-04-3

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

2-[(2-carbazol-9-ylacetyl)amino]-2-methylpropanoic acid

InChI

InChI=1S/C18H18N2O3/c1-18(2,17(22)23)19-16(21)11-20-14-9-5-3-7-12(14)13-8-4-6-10-15(13)20/h3-10H,11H2,1-2H3,(H,19,21)(H,22,23)

InChI Key

ZSXSQOIDPCPXRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)NC(=O)CN1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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